molecular formula C16H13F3N2O2S B2418831 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 439112-04-6

1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No. B2418831
CAS RN: 439112-04-6
M. Wt: 354.35
InChI Key: YCOROBPEQMAGOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . Another study reported the intermolecular C-H trifluoromethoxylation of (hetero)arenes employing a photoredox catalyst .


Chemical Reactions Analysis

In a study, several heterocycles reacted with a shelf-stable 2-(2-fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl]ethan-1-ide, a latent Tf2C=CH2 source, to give rise to adducts via direct C-H bis[(trifluoromethyl)sulfonyl]ethylation reactions .

Scientific Research Applications

Spectral Characterization and Crystal Structures

  • The compound has been utilized in the study of diazepines derivatives, leading to new insights in spectral characterization and crystal structures. Ahumada et al. (2016) demonstrated that compounds including 1-(2-naphthylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be fully characterized by elemental analysis, FT-IR, and multinuclear NMR spectroscopy. Their molecular identities and geometries were confirmed by single-crystal X-ray diffraction analysis (Ahumada et al., 2016).

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of various diazepine derivatives. Kamitori et al. (2008) described reactions of related compounds leading to the formation of fluorine-containing N-sulfinylanilines (Kamitori et al., 2008).
  • Loskutov et al. (1978) explored the acid-base properties of related compounds, showing their reactivity in methylation and substitution reactions (Loskutov et al., 1978).
  • The synthesis of novel substituted naphthoquino[b]-benzo[e][1,4]diazepines via Pictet-Spengler cyclization has been reported by Wang et al. (2007), indicating the versatility of these compounds in synthetic chemistry (Wang et al., 2007).

Molecular and Structural Insights

  • Studies by Gorringe et al. (1969) and others have provided detailed insights into the structural aspects of diazepines, including their halogenation and reactivity under various conditions (Gorringe et al., 1969).
  • Zhu et al. (2000) contributed to the understanding of the compound's synthesis and its reactivity with different reactants, providing a foundation for further exploration in this field (Zhu et al., 2000).

Advanced Applications

  • The compound has been involved in the development of benzimidazolium salts with potential applications in selective recognition for copper(II) ion, as shown by Liu et al. (2017), indicating its utility in advanced material sciences (Liu et al., 2017).

Future Directions

Trifluoromethylpyridine and its derivatives have found applications in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-5-(trifluoromethyl)-2,3-dihydro-1,4-diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2S/c17-16(18,19)15-7-9-21(10-8-20-15)24(22,23)14-6-5-12-3-1-2-4-13(12)11-14/h1-7,9,11H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOROBPEQMAGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC(=N1)C(F)(F)F)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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